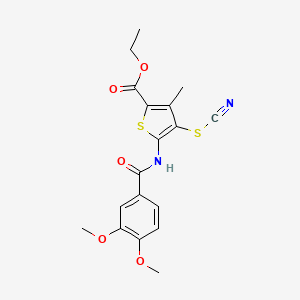![molecular formula C11H16F3N3O2 B2662793 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate CAS No. 1209962-44-6](/img/structure/B2662793.png)
2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it might have interesting chemical properties due to the presence of the trifluoroethyl group and the pyrazole ring .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The trifluoroethyl group is a common motif in pharmaceuticals and agrochemicals, and it’s known for its ability to alter the physical properties of molecules in useful ways .Chemical Reactions Analysis
As a carbamate, this compound could potentially participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form an amine and a carbamic acid. The trifluoroethyl group might also be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Applications in Biological Media
- Synthesis of Trifluoromethylazoles : Research on trifluoromethylazoles, closely related to the chemical structure , demonstrates their synthesis and application in measuring pH in biological media via 19F NMR spectroscopy. The study detailed the synthesis of compounds including pyrazoles and highlighted their potential utility in biological and chemical sensing applications due to their specific pKa values and the unique properties of the trifluoromethyl group (Jones et al., 1996).
Fluorination Techniques
- Decarboxylative Fluorination : A method for the decarboxylative fluorination of electron-rich heteroaromatics, including pyrazoles, was developed. This technique facilitates the synthesis of fluorinated derivatives, which are crucial in the development of pharmaceuticals and agrochemicals due to their altered physical, chemical, and biological properties (Yuan et al., 2017).
Herbicidal Activity of Carbamates
- Herbicidal Activity : Studies on carbamates derived from pyrazoles, similar in functionality to the compound , have shown specific herbicidal activities. These compounds were tested for phytotoxicity on various plant species, indicating their potential use in agricultural applications as selective herbicides (Lee et al., 1989).
Advanced Materials and Sensors
- Luminescent Materials : Research on iridium(III) complexes with heteroleptic structures involving pyrazoles and carbazoles demonstrates their application in creating advanced materials with tunable emissions. These materials have potential uses in data security protection due to their mechanoluminescent properties, showcasing the broad applicability of pyrazole derivatives in material science (Song et al., 2016).
Antibacterial Compounds
- Antibacterial Activity : The synthesis and antibacterial evaluation of novel compounds featuring structural elements related to the query compound, such as imidazo[1,2-a]pyrazin derivatives, have been explored. These studies offer insights into the design and development of new antibacterial agents (Prasad, 2021).
Fluorinated Pyrazoles Synthesis
- Synthesis of Fluorinated Pyrazoles : Techniques for direct trifluoromethylation leading to the synthesis of fluorinated pyrazoles were investigated, highlighting methods to incorporate trifluoromethyl groups into pyrazole structures, which is relevant to the study and application of the queried compound (Ohtsuka et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-6(2)17-8(4)9(7(3)16-17)15-10(18)19-5-11(12,13)14/h6H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQNXIXBTCTUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

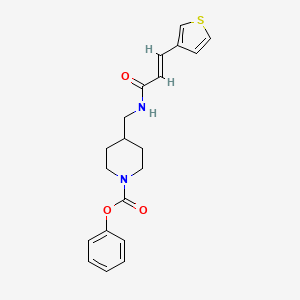
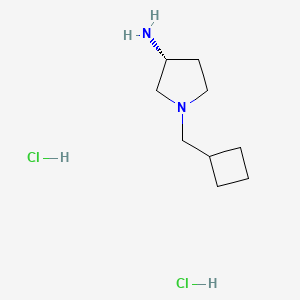
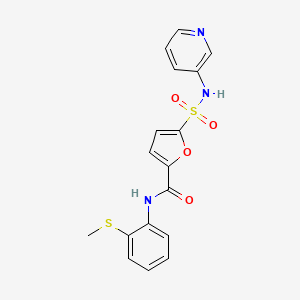
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)
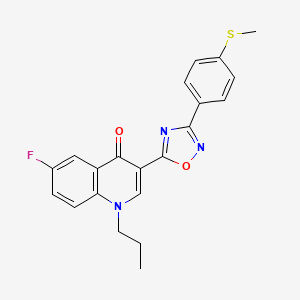
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)
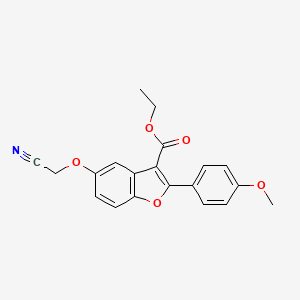
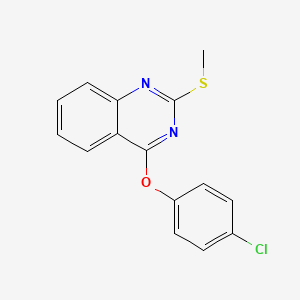
![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
